molecular formula C8H7ClFNO2 B3251222 Ethyl 5-chloro-3-fluoropicolinate CAS No. 207994-06-7

Ethyl 5-chloro-3-fluoropicolinate

Cat. No.: B3251222
CAS No.: 207994-06-7
M. Wt: 203.6 g/mol
InChI Key: LYYXMJMPUIJGKL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-fluoropicolinate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of picolinic acid, featuring both chloro and fluoro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-3-fluoropicolinate typically involves the chlorination and fluorination of picolinic acid derivatives. One common method includes the reaction of 5-chloro-3-fluoropyridine with ethyl chloroformate under basic conditions to yield the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-3-fluoropicolinate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the halogen substituents.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted picolinates.

    Hydrolysis: Formation of 5-chloro-3-fluoropicolinic acid.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated picolinates.

Scientific Research Applications

Ethyl 5-chloro-3-fluoropicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-fluoropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Ethyl 5-chloro-3-fluoropicolinate can be compared with other picolinic acid derivatives, such as:

    Ethyl 5-chloropicolinate: Lacks the fluoro substituent, which may result in different reactivity and biological activity.

    Ethyl 3-fluoropicolinate:

    Ethyl 5-bromo-3-fluoropicolinate: Contains a bromo group instead of chloro, which can influence its reactivity and interactions with biological targets.

The unique combination of chloro and fluoro substituents in this compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-chloro-3-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYXMJMPUIJGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An autoclave is charged with 31.4 g of 2,5-dichloro-3-fluoropyridine, 400 ml of dry ethanol, 27.8 ml of triethylamine and 3.5 g of palladium bis(triphenylphosphine) dichloride (PdCl2(PPh3)2) and then a pressure of 180 bars is applied with carbon monoxide. The mixture is maintained at 90° C. for 4 days. After cooling and releasing the pressure, a further 3.5 g of PdCl2(PPh3)2 are added, a pressure of 130 bars is applied with carbon monoxide, and the mixture is maintained at 90° C. for 3 days, after which it is cooled to 25° C., the pressure is released and the mixture is discharged. After concentration in vacuo, absorption from ethyl acetate onto silica gel is carried out. The silica gel is applied to a flash chromatography column (silica gel) and then eluted with n-hexanelethyl acetate 3/1. 24.3 g of the desired target compound having a melting point of 48-50° C. are obtained.
Quantity
31.4 g
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reactant
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400 mL
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reactant
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27.8 mL
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reactant
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3.5 g
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catalyst
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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3.5 g
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catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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